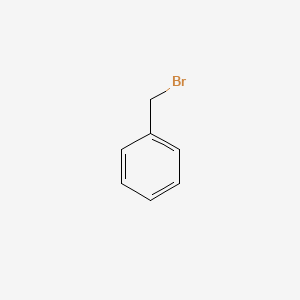

1-(Bromomethyl)(1-~13~C)benzene

Description

Properties

CAS No. |

286013-11-4 |

|---|---|

Molecular Formula |

C7H7Br |

Molecular Weight |

172.03 g/mol |

IUPAC Name |

bromomethyl(113C)cyclohexatriene |

InChI |

InChI=1S/C7H7Br/c8-6-7-4-2-1-3-5-7/h1-5H,6H2/i7+1 |

InChI Key |

AGEZXYOZHKGVCM-CDYZYAPPSA-N |

impurities |

Mixt of benzyl bromide (technical prod contained o- and p-bromotoluene contaminants). |

Canonical SMILES |

C1=CC=C(C=C1)CBr |

boiling_point |

388 to 390 °F at 760 mmHg (NTP, 1992) 191 °C 198-199 °C |

Color/Form |

Clear, refractive liquid Colorless to yellow liquid Lacrimatory liquid |

density |

1.441 at 71.6 °F (USCG, 1999) - Denser than water; will sink 1.4380 at 20 °C Relative density (water = 1): 1.438 |

flash_point |

188 °F (NTP, 1992) 79 °C 86 °C (187 °F) - closed cup 79 °C (closed cup) 79 °C c.c. |

melting_point |

27 to 30 °F (NTP, 1992) -1.5 °C -4.0 °C |

physical_description |

Benzyl bromide appears as a colorless liquid with an agreeable odor. Toxic by inhalation and by skin absorption. It is slightly soluble in water and denser than water (density 1.44 g / cm3 (Aldrich)). A lachrymator. Corrosive to metals and tissue. Light brown, clear, liquid with an unpleasant odor; Melting point = -3 to -1 deg C; [MSDSonline] COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR. |

solubility |

Reaction (NTP, 1992) Miscible in ethanol and ether; soluble in carbon tetrachloride Sol in benzene Solubility in water: reaction |

vapor_density |

5.8 (NTP, 1992) - Heavier than air; will sink (Relative to Air) 5.8 (Air = 1) Relative vapor density (air = 1): 5.9 |

vapor_pressure |

1 mmHg at 90 °F (NTP, 1992) 0.39 [mmHg] VP: 100 Pa at 25.4 °C; 1 kPa at 66.8 °C; 10 kPa at 121.7 °C; 100 kPa at 198.3 °C 0.450 mm Hg at 25 °C Vapor pressure, Pa at 32.2 °C: 133 |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Applications of 1-(Bromomethyl)(1-¹³C)benzene in Scientific Research

Introduction

In the landscape of modern chemical and biomedical research, stable isotope labeling (SIL) has emerged as an indispensable tool for unraveling complex molecular mechanisms. Among the available stable isotopes, Carbon-13 (¹³C) holds a preeminent position due to its unique properties: it is non-radioactive, possesses a nuclear spin of ½, making it NMR-active, and introduces a distinct mass shift detectable by mass spectrometry.[1] This guide focuses on a specific and highly versatile ¹³C-labeled reagent: 1-(Bromomethyl)(1-¹³C)benzene, also known as α-¹³C-benzyl bromide.

The strategic placement of the ¹³C label on the benzylic carbon—the site of chemical reactivity—makes this compound an exceptionally powerful probe. The C-Br bond is readily cleaved in nucleophilic substitution reactions, allowing the ¹³C-labeled benzyl moiety to be introduced into a vast array of molecules. This guide provides an in-depth exploration of its primary applications, offering both theoretical grounding and practical methodologies for researchers in organic synthesis, mechanistic enzymology, and drug development.

Section 1: The Power of the ¹³C Label: Core Analytical Principles

The utility of 1-(Bromomethyl)(1-¹³C)benzene is intrinsically linked to the analytical techniques capable of detecting the isotopic label. The two primary methods are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C nucleus has a nuclear spin (I=½), allowing it to be directly observed by NMR. While natural abundance ¹³C NMR is a standard technique, the 100% enrichment at the benzylic carbon in 1-(Bromomethyl)(1-¹³C)benzene provides a dramatic signal enhancement.[2] This allows for a significant reduction in acquisition time and enables the use of advanced techniques to monitor reactions in real-time, even at low concentrations.[2][3] The large chemical shift range of ¹³C NMR minimizes signal overlap, simplifying spectral analysis of complex mixtures.[2]

-

Mass Spectrometry (MS): The ¹³C isotope adds one Dalton to the mass of the molecule compared to its ¹²C counterpart. This mass difference is easily resolved by modern mass spectrometers. When a ¹³C-labeled compound is analyzed alongside its unlabeled version, it appears as a distinct M+1 peak. In metabolic studies, this unique isotopic signature allows for the unambiguous identification of drug-derived molecules against a complex background of endogenous biological compounds.[4][5]

Section 2: Elucidating Reaction Mechanisms

The precise location of the ¹³C label at the reactive center of 1-(Bromomethyl)(1-¹³C)benzene makes it a premier tool for dissecting the intricate pathways of chemical reactions.

Kinetic Isotope Effect (KIE) Studies

The Kinetic Isotope Effect (KIE) is a powerful method for determining the rate-limiting step of a reaction and probing the structure of its transition state.[6] It is measured as the ratio of the reaction rate of the light isotopologue (¹²C) to the heavy isotopologue (¹³C), or k_light_/k_heavy_. A significant ¹³C KIE (>1) indicates that the bond to the labeled carbon is being broken or formed in the rate-determining step of the reaction.[6] For reactions involving 1-(Bromomethyl)(1-¹³C)benzene, this allows researchers to definitively establish the role of C-Br bond cleavage in the reaction kinetics.

Tracing Skeletal Rearrangements

In complex organic reactions involving molecular rearrangements, it can be challenging to determine the exact fate of each atom. Isotopic labeling provides an unambiguous solution. By using 1-(Bromomethyl)(1-¹³C)benzene as a starting material, the ¹³C label acts as a beacon, allowing chemists to track the position of the benzylic carbon throughout the reaction sequence. This has been successfully applied to study complex rearrangements of ammonium benzylides, where ¹³C NMR spectroscopy of the products revealed the precise mechanistic pathways, including distinguishing between[1][6],[1][4], and[6][] shifts.[8]

Experimental Workflow: Kinetic Isotope Effect Determination

Caption: Workflow for a competitive KIE experiment.

Protocol 2.1: Model Nucleophilic Substitution Monitoring

This protocol describes a model Sₙ2 reaction with sodium azide and its analysis.

-

Reaction Setup: In a dry flask under an inert atmosphere, dissolve 1,3,5-Tris(bromomethyl)benzene (as a model substrate, principles apply to the labeled compound) (1 mmol) in dry N,N-dimethylformamide (20 mL).[9]

-

Reagent Addition: Carefully add sodium azide (1.5 mmol) to the mixture.[9]

-

Incubation: Stir the reaction vigorously at room temperature for approximately 12 hours.[9]

-

Workup: Quench the reaction by pouring the mixture into 30 mL of water. Extract the aqueous layer three times with 100 mL portions of CHCl₃.[9]

-

Purification: Wash the combined organic layers with water and saturated NaCl solution. Dry the organic layer with anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.[9]

-

Analysis:

-

¹³C NMR: Dissolve a sample of the product in a suitable deuterated solvent. The chemical shift of the benzylic carbon will have shifted significantly from the starting material (~33 ppm for benzyl bromide) to the product (~54 ppm for benzyl azide), confirming the substitution and the location of the label.

-

MS: Analyze the product by mass spectrometry. The resulting molecular ion peak will be one Dalton higher than the corresponding product formed from unlabeled benzyl bromide, confirming the incorporation of the ¹³C label.

-

Section 3: Application in Drug Metabolism and Pharmacokinetics (DMPK)

Understanding a drug candidate's absorption, distribution, metabolism, and excretion (ADME) is fundamental to developing safe and effective pharmaceuticals.[4][] ¹³C-labeled compounds are invaluable tools in these studies.[1][10] 1-(Bromomethyl)(1-¹³C)benzene serves as a key starting material for synthesizing ¹³C-labeled drug candidates that contain a benzyl group—a common structural motif in pharmaceuticals.

Metabolite Identification and Pathway Elucidation

When a ¹³C-labeled drug is administered in a preclinical or clinical study, its metabolites retain the isotopic label.[4] In subsequent analysis of biological samples (e.g., plasma, urine) by LC-MS, drug-related molecules are easily identified by their characteristic isotopic signature (a unique M+1 peak). This allows researchers to:

-

Unambiguously Identify Metabolites: Differentiate true metabolites from endogenous molecules, noise, or other interfering substances.[4]

-

Trace Metabolic Pathways: By tracking the ¹³C label across different molecular structures, the exact biotransformation pathway can be pieced together. For instance, the oxidation of the benzyl group can be followed from the parent drug to the corresponding benzaldehyde and benzoic acid metabolites.[4][6]

Metabolic Pathway: Oxidation of the ¹³C-Benzyl Moiety

Caption: Synthetic pathways from 1-(Bromomethyl)(1-¹³C)benzene.

Conclusion

1-(Bromomethyl)(1-¹³C)benzene is far more than a simple chemical reagent; it is a sophisticated molecular probe that provides unparalleled insight into dynamic chemical and biological processes. Its value is derived from the strategic placement of a stable ¹³C isotope at its reactive center, enabling precise tracking through advanced analytical techniques like NMR and mass spectrometry. From defining the rate-limiting steps of complex organic reactions to mapping the metabolic fate of next-generation drug candidates, this compound empowers researchers to ask and answer fundamental questions with clarity and confidence. As analytical sensitivities continue to improve, the applications for versatile labeled building blocks like 1-(Bromomethyl)(1-¹³C)benzene will only continue to expand, solidifying their essential role in the modern scientific toolkit.

References

-

Lane, A. N., Fan, T. W.-M., & Higashi, R. M. (2016). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science, 7. [Online] Available at: [Link]

-

Raji, M. (2023). Flow Chemistry for Contemporary Isotope Labeling. X-Chem. [Online] Available at: [Link]

-

ResearchGate. Use of Isotopically Labeled Compounds in Drug Discovery. [Online] Available at: [Link]

-

Zdrojewski, T., & Jonczyk, A. (1998). Application of (13)C NMR Spectroscopy and (13)C-Labeled Benzylammonium Salts to the Study of Rearrangements of Ammonium Benzylides. The Journal of Organic Chemistry, 63(3), 452–457. [Online] Available at: [Link]

-

Ahola, S., et al. (2017). In situ high-pressure 13C/1H NMR reaction studies of benzyl alcohol oxidation over a Pd/Al2O3 catalyst. Reaction Chemistry & Engineering. [Online] Available at: [Link]

-

ResearchGate. Chapter 25 The Use of Isotopically Labeled Compounds in Drug Discovery. [Online] Available at: [Link]

-

Metaphysic. Benzyl halides: Significance and symbolism. [Online] Available at: [Link]

Sources

- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. In situ high-pressure 13C/1H NMR reaction studies of benzyl alcohol oxidation over a Pd/Al2O3 catalyst - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 8. Application of (13)C NMR Spectroscopy and (13)C-Labeled Benzylammonium Salts to the Study of Rearrangements of Ammonium Benzylides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Page loading... [wap.guidechem.com]

- 10. researchgate.net [researchgate.net]

The Unseen Hand: A Technical Guide to the Physical Characteristics and Application of ¹³C Benzyl Bromide

For the discerning researcher in the fields of mechanistic organic chemistry, pharmacology, and drug development, the ability to trace the metabolic fate of a molecule or elucidate a complex reaction pathway is paramount. Stable isotope labeling offers a powerful, non-radioactive method to achieve this, and among the versatile reagents in the synthetic chemist's toolkit, ¹³C-labeled benzyl bromide stands out. This guide provides an in-depth exploration of the physical characteristics, synthesis, and application of benzyl bromide enriched with the carbon-13 isotope, offering field-proven insights for its effective utilization.

Introduction: Beyond the Standard Reagent

Benzyl bromide (C₆H₅CH₂Br) is a widely used reagent for the introduction of the benzyl protecting group for alcohols and carboxylic acids and as a precursor in the synthesis of numerous organic compounds.[1] The substitution of a naturally abundant ¹²C atom with a ¹³C isotope, typically at the benzylic (α) position (benzyl-α-¹³C bromide) or within the aromatic ring (benzyl-¹³C₆ bromide), transforms this simple molecule into a powerful analytical probe.[2] This isotopic enrichment, while minimally impacting the molecule's chemical reactivity, provides a distinct spectroscopic signature that allows its journey through a chemical or biological system to be meticulously tracked.

The primary advantage of ¹³C benzyl bromide lies in its utility for mechanistic studies and isotope tracing experiments. The ¹³C nucleus possesses a nuclear spin of ½, making it NMR-active and readily distinguishable from the NMR-silent ¹²C. This fundamental difference is the cornerstone of its application in advanced research.

Core Physical and Chemical Properties

The introduction of a single neutron in the ¹³C nucleus results in a marginal increase in molecular weight compared to its unlabeled counterpart. This slight mass difference has a negligible effect on the bulk physical properties of the material. However, for the purpose of precise experimental design and data interpretation, it is crucial to be aware of these values.

Table 1: Comparative Physical Properties of Benzyl Bromide and ¹³C Benzyl Bromide

| Property | Benzyl Bromide (Natural Abundance) | Benzyl-α-¹³C Bromide | Benzyl-¹³C₆ Bromide |

| Molecular Formula | C₇H₇Br | C₆¹³CH₇Br | ¹³C₆C H₇Br |

| Molecular Weight ( g/mol ) | 171.03 | 172.03[2] | 177.06 |

| CAS Number | 100-39-0 | 69838-86-4[2] | 286013-10-3 |

| Appearance | Colorless to pale yellow liquid[3] | Colorless to pale yellow liquid | Colorless to pale yellow liquid |

| Boiling Point | 198-199 °C | 198-199 °C (lit.) | No data |

| Melting Point | -3 to -1 °C | -3 to -1 °C (lit.) | No data |

| Density (at 25 °C) | 1.438 g/mL | 1.446 g/mL | No data |

| Refractive Index (n20/D) | 1.575 (lit.) | 1.575 (lit.) | No data |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol, ether, and benzene.[4] | Insoluble in water; soluble in organic solvents. | Insoluble in water; soluble in organic solvents. |

Note: Properties for Benzyl-¹³C₆ Bromide are expected to be very similar to the unlabeled and α-¹³C labeled versions.

Benzyl bromide is a lachrymator, meaning it is a powerful irritant to the eyes and mucous membranes.[5] It is also sensitive to light and moisture and can slowly decompose upon contact with water to produce hydrogen bromide.[6] Therefore, proper handling and storage are critical.

Spectroscopic Signature: The Key to Identification and Tracing

The true value of ¹³C benzyl bromide is revealed through spectroscopic analysis. The presence of the ¹³C isotope provides a unique fingerprint, particularly in NMR and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The ¹H NMR spectrum of benzyl-α-¹³C bromide will be very similar to that of the unlabeled compound, showing a characteristic singlet for the benzylic protons (CH₂) and multiplets for the aromatic protons. However, the benzylic proton signal will appear as a doublet due to one-bond coupling with the adjacent ¹³C nucleus (¹J_CH). The coupling constant is typically in the range of 150 Hz. This doublet is a definitive indicator of successful labeling at the benzylic position.

-

¹³C NMR: In a proton-decoupled ¹³C NMR spectrum of benzyl-α-¹³C bromide, the signal for the labeled benzylic carbon will be significantly enhanced. Its chemical shift will be similar to the unlabeled compound (around 33 ppm), but the intensity will be dramatically higher relative to the natural abundance signals of the aromatic carbons. For benzyl-¹³C₆ bromide, all aromatic carbon signals will be intensified.[7]

Infrared (IR) Spectroscopy

The substitution of ¹²C with ¹³C results in a slight shift of the corresponding vibrational frequencies to lower wavenumbers in the IR spectrum. This is due to the increased mass of the ¹³C atom. The most notable shift would be expected for the C-Br stretching vibration and the benzylic C-H bending vibrations. While subtle, this shift can be observed with high-resolution instrumentation and can serve as an additional confirmation of isotopic incorporation.

Mass Spectrometry (MS)

Mass spectrometry provides a direct and unambiguous confirmation of isotopic labeling. The molecular ion peak (M⁺) for benzyl-α-¹³C bromide will appear at m/z 172 and 174 (due to the natural abundance of bromine isotopes ⁷⁹Br and ⁸¹Br), which is one mass unit higher than the M⁺ peak of unlabeled benzyl bromide (m/z 171 and 173). For benzyl-¹³C₆ bromide, the molecular ion peak will be shifted by six mass units.

Synthesis and Purification: A Validated Protocol

The synthesis of isotopically labeled benzyl bromide requires a tailored approach to ensure the efficient incorporation of the ¹³C label from a commercially available starting material. A one-step synthesis from isotopically labeled benzene offers a direct and efficient route.[8]

Synthesis of Benzyl-¹³C₆ Bromide

This protocol is adapted from a patented method for the direct synthesis of benzyl bromide compounds from isotope-labeled benzene rings.[8]

Experimental Protocol: One-Step Synthesis

-

Reaction Setup: In a 100 mL three-necked flask equipped with a magnetic stirrer, thermometer, and reflux condenser, sequentially add 20 mL of carbon tetrachloride, 1.16 g of paraformaldehyde, and 2.2 mL of concentrated sulfuric acid.

-

Initial Heating: Stir the mixture and warm to 40 °C.

-

Addition of Hydrobromic Acid: Add 8 mL of 40% (by mass) hydrobromic acid.

-

Temperature Increase: Increase the temperature of the reaction mixture to 60 °C.

-

Addition of Labeled Benzene: Add 2.0 g of benzene-¹³C₆.

-

Reaction: Maintain the reaction temperature at 60 °C with vigorous stirring for 8 hours.

-

Workup: After the reaction is complete, cool the solution to 25 °C. Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and again with water.

-

Extraction: Extract the aqueous layers with dichloromethane.

-

Drying: Combine the organic phases and dry over anhydrous magnesium sulfate.

-

Solvent Removal: Remove the solvent by rotary evaporation.

-

Purification: The crude product is then purified by vacuum distillation, collecting the fraction at 115-120 °C.

Purification of Commercial ¹³C Benzyl Bromide

Commercially available benzyl bromide, including isotopically labeled variants, can degrade over time, primarily through hydrolysis to benzyl alcohol and oxidation to benzaldehyde and benzoic acid. A simple and effective purification method involves passing the aged reagent through a plug of basic alumina.[9] This removes the more polar acidic and alcoholic impurities. For more rigorous purification, fractional distillation under reduced pressure is recommended.[9]

Applications in Research and Development

The utility of ¹³C benzyl bromide spans from fundamental mechanistic studies to preclinical drug development.

Elucidating Reaction Mechanisms

The isotopic label in ¹³C benzyl bromide serves as a powerful tool for tracking the fate of the benzyl group in a chemical reaction. By analyzing the position of the ¹³C label in the products, intermediates, and byproducts, chemists can gain unambiguous evidence for proposed reaction mechanisms, such as nucleophilic substitution (Sₙ1 vs. Sₙ2) and rearrangement reactions.[10] For example, in a reaction where a benzyl group migrates, the location of the ¹³C label in the final product can definitively prove or disprove a proposed rearrangement pathway.

Tracers in Drug Metabolism and Pharmacokinetic (DMPK) Studies

In drug development, understanding how a drug candidate is absorbed, distributed, metabolized, and excreted (ADME) is critical. If a drug contains a benzyl moiety, synthesizing a ¹³C-labeled version allows for its metabolic fate to be traced in vitro (e.g., in liver microsomes or hepatocytes) and in vivo.[11] By using techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can identify and quantify metabolites containing the ¹³C-labeled benzyl group, distinguishing them from endogenous compounds. This provides a clear picture of the biotransformation pathways of the drug.[12][13]

Safety and Handling

Benzyl bromide is a hazardous chemical that requires strict safety protocols.

-

Toxicity and Irritation: It is a strong lachrymator and is intensely irritating to the skin, eyes, and respiratory tract.[10] Exposure can cause severe pain and tissue damage.[5]

-

Handling: All manipulations should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[14]

-

Storage: Store in a cool, dry, well-ventilated area, away from light, moisture, and incompatible materials such as strong oxidizing agents, bases, alcohols, and amines.[3][6] The container should be tightly sealed.

-

Disposal: Waste must be disposed of in accordance with local, state, and federal regulations.

Conclusion

¹³C-labeled benzyl bromide is more than just a reagent; it is a sophisticated tool for scientific discovery. Its unique physical and spectroscopic properties enable researchers to unravel complex chemical and biological processes with a high degree of certainty. From validating synthetic routes to understanding the metabolic fate of novel drug candidates, the strategic incorporation of a ¹³C label in the benzyl bromide molecule provides invaluable insights that are often unattainable with conventional methods. As analytical techniques continue to advance in sensitivity and resolution, the applications for this versatile isotopically labeled compound are poised to expand even further, solidifying its place as an essential component in the modern research laboratory.

References

-

Wikipedia. (2023). Benzyl bromide. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Fisher Scientific. (2010). Benzyl bromide - SAFETY DATA SHEET. Retrieved from [Link]

-

American Chemical Society. (n.d.). Application of 13C NMR Spectroscopy and 13C-Labeled Benzylammonium Salts to the Study of Rearrangements of Ammonium Benzylides. Retrieved from [Link]

-

ResearchGate. (2014). How does one separate Benzyl bromide from the reaction mixture?. Retrieved from [Link]

- Google Patents. (n.d.). CN104909982A - Method for synthesizing benzyl bromide compound directly from isotope labeled benzene rings.

-

SpectraBase. (n.d.). Benzylbromide. Retrieved from [Link]

-

Arkivoc. (2001). A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. Retrieved from [Link]

-

SLS Ireland. (n.d.). Benzyl bromide-alpha-13C, 99 a. Retrieved from [Link]

-

SpectraBase. (n.d.). Benzylbromide - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl bromide synthesis by bromination or substitution. Retrieved from [Link]

-

Organic Syntheses. (n.d.). PREPARATION OF ENANTIOMERICALLY PURE α-N,N-DIBENZYLAMINO ALDEHYDES. Retrieved from [Link]

-

Reddit. (2016). BnBr purification via basic alumina?. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Benzyl bromide – Knowledge and References. Retrieved from [Link]

-

American Chemical Society. (2021). Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion. Retrieved from [Link]

-

Reddit. (2022). separating benzyl bromide and product spots on tlc. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared and NMR (1 H& 13C) Spectra of Sodium Salts of N-Bromo-Mono and Di-Substituted-Benzenesulphonamides. Retrieved from [Link]

-

ElectronicsAndBooks. (n.d.). Convenient syntheses of [18O]benzyl alcohol and [13C-carboxy,18O1]benzoic acid of high isotopic purity. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. scbt.com [scbt.com]

- 3. synquestlabs.com [synquestlabs.com]

- 4. spectrabase.com [spectrabase.com]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. Benzyl bromide(100-39-0) 13C NMR spectrum [chemicalbook.com]

- 8. CN104909982A - Method for synthesizing benzyl bromide compound directly from isotope labeled benzene rings - Google Patents [patents.google.com]

- 9. reddit.com [reddit.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. westliberty.edu [westliberty.edu]

Introduction: The Utility and Hazard of a Labeled Synthon

An In-depth Technical Guide to the Safe Handling and Application of 13C Labeled Benzyl Bromide

Authored for Researchers, Scientists, and Drug Development Professionals

Isotopically labeled compounds are fundamental tools in modern pharmaceutical research, enabling scientists to trace the metabolic fate of drug candidates and elucidate complex biochemical pathways.[1][2][3] By replacing a standard carbon-12 atom with its stable, heavier isotope, carbon-13 (¹³C), researchers can "mark" molecules for unambiguous identification by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[2][4]

Benzyl bromide-(¹³C), where one or more carbons in the benzyl group are ¹³C, is a vital reagent for introducing this isotopic label into target molecules.[5][6] It is frequently used to synthesize ¹³C-labeled metabolites, internal standards for pharmacokinetic studies, and probes for mechanistic investigations.[4][5] While the isotopic label itself does not alter the chemical reactivity, the inherent hazards of the parent molecule, benzyl bromide, remain fully present.[2]

Benzyl bromide is a potent lachrymator (a substance that causes tearing) and is corrosive and toxic.[7][8][9] Its safe handling is not merely a matter of regulatory compliance but a critical necessity for protecting the health of laboratory personnel. This guide provides a comprehensive framework for the safe handling, storage, use, and disposal of ¹³C labeled benzyl bromide, grounding every recommendation in the chemical principles that dictate its hazardous nature.

Section 1: Compound Identification and Properties

While the isotopic labeling is crucial for analytical detection, the macroscopic physical and chemical properties of 13C labeled benzyl bromide are essentially identical to the unlabeled compound.

| Property | Value | Source(s) |

| Chemical Name | Benzyl bromide, α-Bromotoluene | [8][10] |

| Molecular Formula | C₇H₇Br (specific ¹³C position varies) | [10][11] |

| Molecular Weight | ~171.03 g/mol (unlabeled) | [9][10] |

| ¹³C Labeled MW | Increases by ~1 g/mol for each ¹³C atom | [11] |

| CAS Number | 100-39-0 (unlabeled) | [9][10][12] |

| Appearance | Colorless to light brown liquid | [9][13] |

| Odor | Agreeable, sharp | [9] |

| Melting Point | -3 to -1 °C (27 to 30 °F) | [10] |

| Boiling Point | 198 to 199 °C (388 to 390 °F) | [13] |

| Density | ~1.44 g/mL at 25 °C | [9] |

| Flash Point | 86 °C (187 °F) - Closed Cup | |

| Solubility | Slightly soluble in water; reacts slowly with water | [9][14] |

Section 2: Hazard Identification and Risk Assessment

Benzyl bromide is classified as a hazardous substance due to its multiple toxic and reactive properties.[15] According to the European Chemicals Agency (ECHA), it causes serious eye irritation, skin irritation, and may cause respiratory irritation.[16][17]

Primary Hazards:

-

Severe Irritant and Corrosive: The material is extremely destructive to the tissues of the mucous membranes, upper respiratory tract, eyes, and skin.[10] Ingestion can produce chemical burns in the mouth and gastrointestinal tract.[15]

-

Lachrymator: Vapors are powerful tear-producing agents, causing immediate and intense eye irritation and pain.[7][8][14]

-

Toxicity: It is toxic by inhalation and may be fatal if inhaled in high concentrations.[8] It can also be harmful if swallowed or absorbed through the skin.[8][10]

-

Combustible Liquid: Benzyl bromide is a combustible liquid and its vapors can form explosive mixtures with air if heated intensely.[7][12][18]

-

Reactivity: It reacts with water, bases, alcohols, and many metals.[10][14][18] This reactivity is key to its synthetic utility but also a source of significant hazard.

| Hazard Classification | Rating | Source(s) |

| GHS Pictograms | Corrosion, Irritant/Sensitizer, Health Hazard | [10][12] |

| GHS Signal Word | Warning | [7][10][19] |

| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [10][12] |

| NFPA Rating | Health: 3, Flammability: 2, Reactivity: 1 | [18] |

| HMIS Classification | Health: 2, Flammability: 2, Physical Hazards: 0 | [10] |

Logical Workflow: Risk Assessment

A systematic risk assessment is mandatory before any work with benzyl bromide commences. This process ensures that all hazards are identified and controlled.

Caption: A structured workflow for assessing and mitigating risks associated with benzyl bromide.

Section 3: Safe Handling and Storage Protocols

A multi-layered approach, following the hierarchy of controls, is essential for safely handling ¹³C labeled benzyl bromide.

Engineering Controls (First Line of Defense)

-

Chemical Fume Hood: All work must be conducted in a properly functioning chemical fume hood to prevent inhalation of the toxic and lachrymatory vapors.[20]

-

Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[7][10][21]

-

Safety Shower & Eyewash Station: An emergency eyewash and safety shower must be immediately accessible in the work area.[21]

Administrative Controls (Safe Work Practices)

-

Chemical Hygiene Plan (CHP): All handling must be in accordance with a site-specific CHP as mandated by OSHA (29 CFR 1910.1450).[22][23]

-

Designated Area: Designate a specific area within the fume hood for benzyl bromide work to minimize the risk of cross-contamination.

-

Training: Personnel must receive documented training on the specific hazards of benzyl bromide and the procedures outlined in this guide and the Safety Data Sheet (SDS) before beginning work.[22][24][25]

Personal Protective Equipment (PPE) (Last Line of Defense)

The correct PPE is mandatory and must be worn at all times when handling benzyl bromide.

| PPE Item | Specification | Rationale |

| Hand Protection | Chemical-resistant gloves (e.g., Viton®, Barrier®, or multi-layer laminates). Double-gloving is recommended. | Prevents skin absorption and severe irritation.[8][19] Standard nitrile gloves may offer insufficient protection for prolonged contact. |

| Eye/Face Protection | Chemical splash goggles AND a face shield. | Protects against splashes and the potent lachrymatory vapors.[8] |

| Body Protection | Flame-resistant lab coat and closed-toe shoes. | Prevents skin contact and provides a barrier against small splashes.[8] |

| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges (e.g., organic vapor/acid gas) may be required if engineering controls fail or for emergency response.[8][13] | Protects against inhalation of highly toxic vapors.[8] |

Experimental Protocol: General Handling and Aliquoting

-

Preparation: Don all required PPE. Verify the fume hood is operational (check airflow monitor). Assemble all necessary glassware and reagents within the designated area of the fume hood.

-

Inert Atmosphere: If the reaction is moisture-sensitive, ensure the glassware is oven-dried and the system is under an inert atmosphere (e.g., Nitrogen or Argon).

-

Temperature Control: Allow the sealed bottle of benzyl bromide to equilibrate to room temperature before opening to prevent moisture condensation.

-

Transfer: Open the container inside the fume hood. Use a clean, dry glass syringe or cannula to carefully withdraw the required volume. Avoid using metal needles for extended periods as benzyl bromide can corrode some metals.[14][18]

-

Dispensing: Dispense the liquid slowly and directly into the reaction vessel below the surface of the solvent if possible, to minimize vapor release.

-

Sealing: Immediately and tightly reseal the main container.[7][10][12] Wipe the syringe with a cloth dampened with an appropriate solvent (e.g., isopropanol) inside the hood, and properly dispose of the cloth as hazardous waste.

-

Cleanup: Clean any contaminated glassware promptly or quench reactive residues before removal from the fume hood.

Storage Requirements

Proper storage is critical to maintaining the stability of the compound and preventing hazardous situations.

-

Location: Store in a cool, dry, well-ventilated area, away from direct sunlight and sources of ignition like heat, sparks, or open flames.[7][8][12][18]

-

Container: Keep the container tightly closed to prevent moisture ingress and vapor escape.[7][10][12] Containers must be carefully resealed and kept upright.[10]

-

Incompatibilities: Segregate from incompatible materials. Violent reactions can occur with:

Section 4: Emergency Procedures

Immediate and correct response to an emergency is critical to minimizing harm.

Spill Response

-

Evacuate: Evacuate all non-essential personnel from the immediate area.[18]

-

Ventilate: Ensure the fume hood is operating at maximum capacity.

-

Control Ignition Sources: Remove all sources of ignition.[18][20]

-

Containment: Wearing full PPE, cover the spill with a dry, inert absorbent material such as dry lime, sand, or soda ash.[18] DO NOT USE WATER OR COMBUSTIBLE ABSORBENTS like paper towels.[18]

-

Neutralization Chemistry: The reason for using dry, alkaline materials like soda ash is to both absorb the liquid and help neutralize the hydrogen bromide (HBr) gas that is slowly formed upon contact with atmospheric moisture.[14]

-

Collection: Carefully collect the absorbed material using spark-proof tools and place it into a clearly labeled, sealed container for hazardous waste disposal.[18][20]

-

Decontamination: Decontaminate the spill area, then ventilate thoroughly before resuming work.[18]

| Emergency | First Aid Measures |

| Inhalation | Immediately move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[8][10][26] |

| Skin Contact | Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[8][10][19] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][8][10] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][10] |

Fire Response

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[10][18][19]

-

Unsuitable Media: DO NOT USE WATER. [18][20] Benzyl bromide reacts with water, and this reaction is accelerated by heat.[10][14] Furthermore, the resulting acidic gas can react with metal surfaces to generate flammable and potentially explosive hydrogen gas.[10][12]

-

Firefighter Precautions: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[10][19] Containers may explode when heated; use a water spray to cool fire-exposed containers from a distance.[18][19]

-

Hazardous Combustion Products: Fire produces poisonous and corrosive gases, including hydrogen bromide and carbon oxides.[10][13][19]

Section 5: Waste Disposal

All waste containing ¹³C labeled benzyl bromide, including empty containers, contaminated absorbents, and PPE, must be treated as hazardous waste.

-

Collection: Collect waste in designated, sealed, and properly labeled containers.

-

Disposal Route: The recommended disposal method is through a licensed professional waste disposal service, typically via chemical incineration equipped with an afterburner and scrubber to handle the acid gas produced.[10]

-

Empty Containers: Empty containers retain product residue and vapors and can be dangerous.[8] They should be disposed of in the same manner as the chemical itself.

Section 6: Application in Drug Development: A Methodological Workflow

¹³C labeled benzyl bromide is an excellent alkylating agent for introducing a stable isotope label onto nucleophilic functional groups like phenols, amines, and thiols. This is commonly done to synthesize analytical standards for quantifying a drug or its metabolites in biological samples.

Workflow: Synthesis of a ¹³C-Labeled Benzyl Ether

This protocol outlines the general steps for the benzylation of a phenolic compound using ¹³C labeled benzyl bromide.

Caption: A typical experimental workflow for synthesizing a ¹³C-labeled standard.

Causality Behind Choices:

-

Aprotic Solvent: Polar aprotic solvents like DMF or acetonitrile are used because they solubilize the reactants but do not participate in the reaction. Protic solvents like water or alcohols would react with the benzyl bromide.

-

Weak Base: A mild base like potassium carbonate (K₂CO₃) is used to deprotonate the phenol, making it a better nucleophile. Strong bases like NaOH could promote side reactions or react with the solvent.

-

Monitoring: Continuous monitoring is crucial to determine the reaction endpoint, preventing the formation of degradation byproducts from over-reaction.

-

Analysis: HRMS is essential to confirm that the ¹³C label has been successfully incorporated into the final product, which is the entire purpose of the synthesis.

Conclusion

¹³C Labeled benzyl bromide is an indispensable tool for modern drug discovery and development. However, its utility is matched by its significant hazards. By understanding the chemical principles behind its toxicity and reactivity, and by rigorously implementing a multi-layered safety strategy encompassing engineering controls, administrative protocols, and personal protective equipment, researchers can safely harness the power of this valuable reagent. Adherence to the detailed handling, emergency, and disposal procedures outlined in this guide is non-negotiable for ensuring a safe and productive research environment.

References

- Benzyl-Bromide - Safety D

- Benzyl bromide - SAFETY D

- Material Safety Data Sheet - Benzyl bromide, 98%.Cole-Parmer.

- SAFETY DATA SHEET - Benzyl bromide. (2024). Sigma-Aldrich.

- Benzyl bromide - SAFETY DATA SHEET. (2015). Thermo Fisher Scientific.

- BENZYL BROMIDE HAZARD SUMMARY.New Jersey Department of Health.

- Benzyl Bromide-13C6.Vulcanchem.

- BENZYL BROMIDE.CAMEO Chemicals, NOAA.

- Benzyl bromide is a primary halide. It undergoes SN1 substitution...Pearson.

- Benzyl bromide - Organic Chemistry II Key Term.Fiveable.

- What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? (2022). Quora.

- Benzyl bromide - Safety D

- Substance Information - Benzyl bromide.European Chemicals Agency (ECHA).

- Synthesis and Applications of Isotopically Labelled Compounds 1994. (1995).

- Safety Data Sheet - Benzyl Bromide.LGC Standards.

- Method for synthesizing a benzyl bromide compound directly from isotope labeled benzene rings.

- Isotopic labeling.Wikipedia.

- Substance Information - CLP notifications. (2023). European Chemicals Agency (ECHA).

- Material Safety Data Sheet Benzyl bromide.Fisher Scientific.

- Benzyl bromide-α-¹³C.Sigma-Aldrich.

- Cambridge Isotope Labor

- Benzyl bromide.Santa Cruz Biotechnology.

- Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applic

- Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. (2024). Metabolic Solutions.

- Application of Benzyl alcohol-¹³C in pharmaceutical drug metabolism studies.Benchchem.

- BENZYL BROMIDE FOR SYNTHESIS MSDS. (2013). Loba Chemie.

- Benzyl bromide synthesis by bromination or substitution.Organic Chemistry Portal.

- Benzyl Bromide.

- Convenient syntheses of [¹⁸O]benzyl alcohol and [¹³C-carboxy,¹⁸O₁]benzoic acid of high isotopic purity. (2000). Journal of Labelled Compounds and Radiopharmaceuticals.

- Benzyl bromide-α-¹³C.Santa Cruz Biotechnology.

- Benzyl Bromide.Anshul Specialty Molecules.

- Laboratory Safety Guidance.

- Chemical Hazards and Toxic Substances - Overview.

- OSHA's toxic and hazardous substances standards. (2023). J. J.

- 1910.1450(a)(1) - Occupational exposure to hazardous chemicals in laboratories.

Sources

- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 2. Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications - MetwareBio [metwarebio.com]

- 3. metsol.com [metsol.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Benzyl Bromide-13C6 (286013-10-3) for sale [vulcanchem.com]

- 6. CN104909982A - Method for synthesizing benzyl bromide compound directly from isotope labeled benzene rings - Google Patents [patents.google.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. westliberty.edu [westliberty.edu]

- 11. scbt.com [scbt.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. lgcstandards.com [lgcstandards.com]

- 14. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 15. datasheets.scbt.com [datasheets.scbt.com]

- 16. echa.europa.eu [echa.europa.eu]

- 17. echa.europa.eu [echa.europa.eu]

- 18. nj.gov [nj.gov]

- 19. msds.nipissingu.ca [msds.nipissingu.ca]

- 20. ferris.msdssoftware.com [ferris.msdssoftware.com]

- 21. synquestlabs.com [synquestlabs.com]

- 22. osha.gov [osha.gov]

- 23. 1910.1450(a)(1) | OSHA.gov | Occupational Safety and Health Administration [osha.prod.pace.dol.gov]

- 24. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]

- 25. youtube.com [youtube.com]

- 26. lobachemie.com [lobachemie.com]

A Researcher's Guide to 1-(Bromomethyl)(1-¹³C)benzene: From Sourcing to Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Positional ¹³C-Labeling in Advanced Research

In the landscape of modern drug discovery and development, stable isotope labeling is an indispensable tool for elucidating metabolic pathways, quantifying drug candidates in complex biological matrices, and understanding reaction mechanisms.[1][2] Unlike radioactive isotopes, stable isotopes like Carbon-13 (¹³C) offer the advantage of safety and longevity, making them ideal for a wide array of in vitro and in vivo studies.[] 1-(Bromomethyl)(1-¹³C)benzene, a benzyl bromide molecule specifically labeled with ¹³C at the benzylic carbon, represents a highly valuable, yet specialized, chemical probe.

This guide provides a comprehensive technical overview for researchers looking to procure and utilize 1-(Bromomethyl)(1-¹³C)benzene. Acknowledging its niche status, this document will focus on the practical realities of its commercial availability—primarily through custom synthesis—and will detail the necessary steps from sourcing and quality control to experimental application.

Part 1: Commercial Availability & Procurement—A Custom Synthesis Approach

Direct, off-the-shelf commercial availability of 1-(Bromomethyl)(1-¹³C)benzene is exceedingly rare due to its specialized nature. Researchers will almost invariably need to source this compound through a custom synthesis service. Several companies specialize in the synthesis of stable isotope-labeled compounds and possess the expertise to produce high-purity 1-(Bromomethyl)(1-¹³C)benzene.

When selecting a custom synthesis provider, it is crucial to consider their experience with stable isotope labeling, their analytical capabilities for quality control, and their ability to provide comprehensive documentation.

| Company | Specialization | Key Services |

| Cambridge Isotope Laboratories, Inc. | Leading producer of stable isotopes and stable isotope-labeled compounds.[4] | Custom synthesis, extensive catalog of labeled starting materials.[4] |

| MedChemExpress (MCE) | Custom synthesis of a wide range of labeled compounds, including ¹³C and ¹⁵N.[5] | High-purity synthesis with detailed analytical data (NMR, LC/GC-MS).[5] |

| BOC Sciences | Provider of stable isotope labeling services for drug discovery and metabolic studies.[][] | Custom synthesis design and execution, from milligrams to grams.[] |

| Eurofins Scientific | GLP-compliant custom synthesis of stable isotope-labeled compounds for regulatory submissions.[7] | Full Certificate of Analysis, structural elucidation, and impurity profiling.[7] |

| Nuvisan | Specializes in radiolabeling and stable isotope synthesis for DMPK studies.[8] | Synthesis of ²H, ¹³C, and ¹⁵N labeled compounds with comprehensive analytical support.[8] |

| Revvity | Custom synthesis of stable isotope-labeled chemicals with technical support throughout the process.[9] | Carbon-13, Nitrogen-15, and Deuterium labeling services.[9] |

Workflow for Procuring Custom-Synthesized 1-(Bromomethyl)(1-¹³C)benzene

Caption: Workflow for procuring a custom-synthesized compound.

Part 2: Synthesis and Characterization

A robust and verifiable synthetic protocol is paramount for ensuring the quality of 1-(Bromomethyl)(1-¹³C)benzene. The following outlines a plausible and scientifically sound approach to its synthesis and the critical analytical methods for its characterization.

Proposed Synthetic Pathway

The most logical synthetic route involves two key stages: the synthesis of ¹³C-labeled toluene at the methyl position, followed by a selective benzylic bromination.

Caption: Proposed synthesis of 1-(Bromomethyl)(1-¹³C)benzene.

Experimental Protocol: Synthesis

Step 1: Synthesis of (Carboxyl-¹³C)Benzoic Acid

-

Prepare a solution of Phenylmagnesium bromide in dry diethyl ether.

-

In a separate, sealed flask under an inert atmosphere, introduce a known quantity of ¹³CO₂ gas.

-

Slowly add the Grignard reagent to the flask containing ¹³CO₂ at low temperature (e.g., 0 °C).

-

After the reaction is complete, quench with aqueous HCl.

-

Extract the aqueous layer with diethyl ether, dry the organic phase over anhydrous sodium sulfate, and evaporate the solvent to yield (Carboxyl-¹³C)Benzoic Acid.

Step 2: Reduction to (¹³C)Benzyl Alcohol

-

Suspend Lithium aluminum hydride (LiAlH₄) in dry tetrahydrofuran (THF) under an inert atmosphere.

-

Slowly add a solution of (Carboxyl-¹³C)Benzoic Acid in dry THF to the LiAlH₄ suspension.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction with water and aqueous NaOH.

-

Filter the resulting salts and extract the filtrate with diethyl ether. Dry and evaporate the solvent to yield (¹³C)Benzyl Alcohol.

Step 3: Reduction to (¹³C)Toluene

-

A more direct route from (¹³C)Benzyl Alcohol to (¹³C)Toluene can be achieved through various reduction methods, such as reaction with hydriodic acid and red phosphorus.

Step 4: Benzylic Bromination to 1-(Bromomethyl)(1-¹³C)benzene

-

Dissolve the synthesized (¹³C)Toluene in a non-polar solvent such as carbon tetrachloride.

-

Add N-Bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide).

-

Irradiate the mixture with a UV lamp or heat to reflux to initiate the radical chain reaction.[10]

-

Monitor the reaction by GC or TLC until the starting material is consumed.

-

Filter the succinimide byproduct and wash the filtrate with water and brine.

-

Dry the organic layer and remove the solvent under reduced pressure. The crude product can be purified by distillation or chromatography.[11]

Essential Quality Control & Analytical Characterization

Verification of the final product's identity, purity, and isotopic enrichment is critical.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton spectrum will confirm the overall structure. The benzylic protons (-¹³CH₂Br) will appear as a doublet due to one-bond coupling with the ¹³C nucleus (¹JCH ≈ 150 Hz). The integration of this signal relative to the aromatic protons will confirm the structure.

-

¹³C NMR: This is the most definitive technique for confirming the position of the label.[12] The spectrum will show a significantly enhanced signal for the benzylic carbon at approximately 33-34 ppm.[13] The other carbon signals will be at their natural abundance intensity.

2. Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and assessing the isotopic enrichment.[14][15]

-

The mass spectrum will show a molecular ion peak (M+) that is one mass unit higher than that of the unlabeled compound.

-

The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be observed in the molecular ion cluster.

-

High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition and provide a highly accurate mass measurement.[16] The degree of ¹³C incorporation can be quantified by comparing the intensities of the M+ and (M+1)+ ion peaks.

Part 3: Applications in Drug Discovery and Development

1-(Bromomethyl)(1-¹³C)benzene serves as a valuable tool in several areas of pharmaceutical research. Its primary utility is as a labeled alkylating agent or as a precursor for synthesizing more complex ¹³C-labeled molecules.[17]

Mechanistic Studies of Drug Metabolism

The ¹³C label acts as a tracer, allowing researchers to follow the metabolic fate of the benzyl moiety.[][19]

-

Identifying Metabolites: When a drug candidate containing the ¹³C-benzyl group is incubated with liver microsomes or administered in vivo, the resulting metabolites will also contain the ¹³C label. This simplifies their detection and identification in complex biological matrices by mass spectrometry, as they will appear as doublets with a one-mass-unit separation from any endogenous, unlabeled compounds.[2]

-

Elucidating Metabolic Pathways: By identifying the structure of the ¹³C-labeled metabolites, researchers can map the metabolic pathways of the drug, such as oxidation, conjugation, or cleavage of the benzyl group.[20]

Hypothetical Experimental Protocol: Alkylation of a Target Nucleophile

Objective: To confirm the covalent binding of a benzyl-containing drug to a target protein via a specific cysteine residue and to quantify the extent of adduction.

-

Synthesize the ¹³C-labeled drug: Use 1-(Bromomethyl)(1-¹³C)benzene as a starting material to synthesize the ¹³C-labeled version of the drug candidate.

-

Incubation: Incubate the purified target protein with the ¹³C-labeled drug.

-

Proteolytic Digestion: After incubation, digest the protein into smaller peptides using an enzyme such as trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Search the MS/MS data for peptides that have a mass shift corresponding to the addition of the ¹³C-benzyl group. The presence of the ¹³C label will distinguish the adducted peptide from any unlabeled peptides. The fragmentation pattern in the MS/MS spectrum will confirm the site of adduction on the specific cysteine residue.

Use as a Labeled Building Block

1-(Bromomethyl)(1-¹³C)benzene can be used in the synthesis of ¹³C-labeled drug candidates or other complex molecular probes. This allows for quantitative bioanalysis (e.g., in pharmacokinetics) where the labeled compound is used as an internal standard.

Caption: Use of a ¹³C-labeled drug in a metabolism study.

Conclusion

1-(Bromomethyl)(1-¹³C)benzene is a powerful but specialized reagent for advanced research in drug development. While not typically available as a stock chemical, it can be reliably obtained through custom synthesis from specialized suppliers. By understanding the synthetic route, implementing rigorous analytical quality control, and leveraging its properties as a stable isotope tracer, researchers can confidently employ this compound to gain critical insights into metabolic pathways, reaction mechanisms, and the quantitative disposition of novel therapeutic agents. This guide provides the foundational knowledge for scientists to successfully integrate 1-(Bromomethyl)(1-¹³C)benzene into their research programs.

References

-

Giavalisco, P., et al. (2009). 13C Isotope-Labeled Metabolomes Allowing for Improved Compound Annotation and Relative Quantification in Liquid Chromatography-Mass Spectrometry-based Metabolomic Research. Analytical Chemistry. Retrieved from [Link]

-

Shimadzu Chemistry & Diagnostics. (n.d.). Custom synthesis. Retrieved from [Link]

-

Navarra, G., et al. (2023). 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices. Methods in Molecular Biology. Retrieved from [Link]

-

Eurofins Scientific. (2024, June 6). Custom Synthesis & Radiolabeling. Retrieved from [Link]

-

Jones, B. R., et al. (2010). Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]

-

Patterson, N. H., et al. (2019). Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. Metabolites. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of [1-14 C] and [4-13 C] toluene. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR spectra of: Upper: 13C-labelled N-benzyl(carbonyl-13C)acrylamide. Retrieved from [Link]

-

Mutlib, A. E. (2008). Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. Chemical Research in Toxicology. Retrieved from [Link]

-

Rybczynski, P. J., et al. (1998). Application of 13C NMR Spectroscopy and 13C-Labeled Benzylammonium Salts to the Study of Rearrangements of Ammonium Benzylides. The Journal of Organic Chemistry. Retrieved from [Link]

-

El-Shabrawy, O. (1996). Synthesis and Applications of Isotopically Labelled Compounds 1994. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Silantes. (n.d.). Stable isotope labelled standards. Retrieved from [Link]

-

PubMed. (1998). Application of (13)C NMR Spectroscopy and (13)C-Labeled Benzylammonium Salts to the Study of Rearrangements of Ammonium Benzylides. The Journal of Organic Chemistry. Retrieved from [Link]

-

Nuvisan. (n.d.). Custom radiolabelling & stable isotope synthesis. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of uniformly 13C-labeled polycyclic aromatic hydrocarbons. Retrieved from [Link]

-

PubMed. (2008). Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies. Chemical Research in Toxicology. Retrieved from [Link]

-

ResearchGate. (2025). Use of Isotopically Labeled Compounds in Drug Discovery. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Efficient labeling of organic molecules using 13C elemental carbon. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Chen, H., et al. (2010). Benzylic Bromination of Toluene Derivatives with Boron Tribromide. Synthetic Communications. Retrieved from [Link]

- Google Patents. (n.d.). Process for the bromination of deactivated toluenes in the benzylic position.

-

Chemistry LibreTexts. (2023, August 7). 11.10: Benzylic Bromination of Aromatic Compounds. Retrieved from [Link]

-

Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]

-

SlideShare. (n.d.). Clinical and High-Dose Alkylating Agents. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A roadmap for interpreting 13C metabolite labeling patterns from cells. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Profiling the metabolism of human cells by deep 13C labeling. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. isotope.com [isotope.com]

- 5. medchemexpress.com [medchemexpress.com]

- 7. Custom Synthesis & Radiolabeling | Analytical Chemistry | Eurofins [eurofins.com]

- 8. nuvisan.com [nuvisan.com]

- 9. revvity.com [revvity.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Benzylic Bromination of Toluene Derivatives with Boron Tribromide: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Benzyl chloride(100-44-7) 13C NMR spectrum [chemicalbook.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 17. kocw-n.xcache.kinxcdn.com [kocw-n.xcache.kinxcdn.com]

- 19. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 20. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Isotopic Purity Determination of 1-(Bromomethyl)(1-¹³C)benzene

Introduction: The Critical Role of Isotopically Labeled Standards

In the landscape of modern drug discovery and development, stable isotope-labeled (SIL) compounds are indispensable tools.[1] Their application as internal standards in bioanalytical assays, tracers in metabolic studies, and in pharmacokinetic modeling is fundamental to generating robust, reliable data for regulatory submission.[1][2] 1-(Bromomethyl)(1-¹³C)benzene, a ¹³C-labeled derivative of the versatile alkylating agent benzyl bromide, serves as a critical building block for introducing a stable isotope label into a wide array of active pharmaceutical ingredients (APIs).

The efficacy of a SIL compound is directly contingent on its chemical and, most importantly, its isotopic purity. An inadequately characterized standard, with low or unknown isotopic enrichment, can lead to significant errors in quantification, misinterpretation of metabolic pathways, and compromise the integrity of clinical data.[2] Most research and pharmaceutical applications demand isotopic enrichment levels exceeding 95% to ensure that experimental outcomes are not skewed by the presence of the unlabeled analogue.[2]

This guide provides a comprehensive framework for the synthesis of high-purity 1-(Bromomethyl)(1-¹³C)benzene and a detailed, self-validating methodology for its isotopic purity assessment. We will delve into the causality behind experimental choices and present robust protocols for characterization by Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS), equipping researchers and drug development professionals with the expertise to ensure the quality and integrity of this vital chemical reagent.

Part 1: Synthesis of 1-(Bromomethyl)(1-¹³C)benzene

The synthesis of 1-(Bromomethyl)(1-¹³C)benzene is most efficiently achieved through the selective benzylic bromination of [1-¹³C]toluene. The choice of this starting material is strategic; it localizes the ¹³C label at the benzylic position, which is often a key site for metabolic transformations or a convenient point of attachment in further synthetic steps. The most common and reliable method for this transformation is a free-radical bromination using N-Bromosuccinimide (NBS) with a radical initiator.[3][4]

Causality of Reagent Selection:

-

N-Bromosuccinimide (NBS): NBS is selected over elemental bromine (Br₂) for benzylic bromination due to its ability to maintain a low, constant concentration of Br₂ in the reaction mixture. This is crucial for favoring the radical substitution pathway at the benzylic position over electrophilic aromatic substitution on the benzene ring.

-

Azobisisobutyronitrile (AIBN): AIBN is a preferred radical initiator over alternatives like benzoyl peroxide because it decomposes cleanly upon heating to produce nitrogen gas and two cyanoisopropyl radicals, minimizing the formation of reactive side products that could complicate purification.[3]

-

Carbon Tetrachloride (CCl₄) or Acetonitrile: While CCl₄ is a traditional solvent for these reactions, modern protocols often favor acetonitrile to avoid hazardous chlorinated solvents.[4] The solvent must be inert to radical conditions.

Experimental Workflow: Synthesis

Caption: Synthesis workflow for 1-(Bromomethyl)(1-¹³C)benzene.

Step-by-Step Synthesis Protocol

-

Reaction Setup: To a dry, round-bottom flask equipped with a reflux condenser and magnetic stirrer, add [1-¹³C]toluene (1.0 eq). Dissolve it in an appropriate volume of dry acetonitrile.

-

Reagent Addition: Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq).

-

Reaction: Place the flask under an inert atmosphere (Nitrogen or Argon) and heat the mixture to reflux (approx. 80-82°C) with vigorous stirring for 4-6 hours. Monitor the reaction progress by GC-MS or TLC.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate. Filter the solid byproduct and wash it with a small amount of cold acetonitrile.

-

Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude oil by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 1-(Bromomethyl)(1-¹³C)benzene as a colorless to pale yellow oil.

Part 2: Isotopic Purity Determination by Quantitative NMR (qNMR)

NMR spectroscopy is an exceptionally powerful primary ratio method for determining isotopic purity.[5][6] It allows for direct observation of the ¹³C nucleus and its effect on neighboring ¹H nuclei, providing an unambiguous measure of enrichment without the need for an identical, unlabeled standard.[7][8]

Principle of Measurement: The key to this analysis lies in the phenomenon of spin-spin coupling. In the ¹H NMR spectrum, the benzylic methylene protons (-CH₂Br) directly attached to the ¹³C atom will be split into a doublet by the ¹³C nucleus (a spin ½ nucleus). These signals are known as ¹³C satellites. The protons on the unlabeled molecules will appear as a singlet. The isotopic purity is calculated from the ratio of the integral of the ¹³C satellite peaks to the total integral of all benzylic proton signals (satellites + central singlet).

Experimental Workflow: NMR Analysis

Caption: Quantitative NMR workflow for isotopic purity determination.

Step-by-Step qNMR Protocol

-

Sample Preparation: Accurately weigh 10-20 mg of the synthesized 1-(Bromomethyl)(1-¹³C)benzene and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.[8]

-

Instrument Parameters: Use an NMR spectrometer with a field strength of at least 400 MHz.

-

Pulse Angle: Use a calibrated 90° pulse to ensure uniform excitation.

-

Relaxation Delay (D1): This is the most critical parameter for quantification.[6] Set D1 to at least 5 times the longest spin-lattice relaxation time (T₁) of the protons being analyzed. For benzylic protons, a D1 of 30-60 seconds is typically sufficient.

-

Acquisition Time (AQ): Use an AQ of at least 2-3 seconds.

-

Number of Scans (NS): Acquire enough scans to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals of interest.

-

-

Data Acquisition: Acquire the ¹H NMR spectrum.

-

Data Processing: Apply Fourier transformation, followed by careful manual phase and baseline correction across the entire spectrum, especially around the benzylic proton signals (~4.5 ppm).[9]

-

Integration and Calculation:

-

Integrate the central singlet corresponding to the ¹²C-CH₂Br protons.

-

Integrate the two ¹³C satellite peaks corresponding to the ¹³C-CH₂Br protons.

-

Calculate the isotopic enrichment (%E) using the formula: %E = (Integral of Satellites) / (Integral of Satellites + Integral of Central Peak) x 100

-

Data Presentation: Example qNMR Results

| Parameter | Chemical Shift (δ, ppm) | Signal Type | Integral Value (Example) |

| ¹²C-CH₂Br | ~4.50 | Singlet | 0.04 |

| ¹³C-CH₂Br Satellites | ~4.50 ± (J_CH/2ν) | Doublet | 0.96 |

| Calculated Isotopic Enrichment | 96.0% |

Part 3: Isotopic Purity Determination by Mass Spectrometry (MS)

Mass spectrometry provides a complementary and orthogonal technique for verifying isotopic purity.[10] It measures the mass-to-charge ratio (m/z) of the molecule, allowing for the determination of the relative abundance of the ¹³C-labeled isotopologue versus the unlabeled species.[11][12] Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for this analysis due to the volatility of benzyl bromide.[9]

Principle of Measurement: After separation by GC, the compound is ionized (typically by Electron Ionization, EI). The mass analyzer separates the resulting ions based on their m/z. The mass spectrum will show a molecular ion peak cluster. For unlabeled benzyl bromide (C₇H₇Br), the primary peaks will be at m/z 170 (with ⁷⁹Br) and 172 (with ⁸¹Br). For 1-(Bromomethyl)(1-¹³C)benzene, these peaks will shift to m/z 171 and 173. Isotopic enrichment is determined by comparing the abundance of the ion at m/z 171 to the sum of abundances at m/z 170 and 171, after correcting for the natural ¹³C abundance in the unlabeled fragment.[12][13]

Step-by-Step GC-MS Protocol

-

Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the synthesized product in a volatile solvent like dichloromethane or ethyl acetate.[11]

-

GC Conditions:

-

Column: Use a standard non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film).[14]

-

Inlet: Set the injector temperature to 220°C. Use a split injection (e.g., 20:1) to avoid overloading the column.

-

Oven Program: Start at 80°C, hold for 1 minute, then ramp to 200°C at 15°C/min.

-

Carrier Gas: Use Helium at a constant flow rate of ~1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Scan Range: Scan from m/z 40 to 250 to capture the molecular ion and key fragments.

-

-

Data Analysis:

-

Extract the mass spectrum from the chromatographic peak corresponding to benzyl bromide.

-

Determine the ion intensities for the M⁺ (m/z 170) and [M+1]⁺ (m/z 171) peaks (using the ⁷⁹Br isotopologue for simplicity).

-

Correct the M⁺ intensity for its natural ¹³C contribution to the [M+1]⁺ peak. The natural abundance of ¹³C is ~1.1%, and unlabeled benzyl bromide has 7 carbons. So, the contribution is I(170) * 7 * 0.011.

-

Calculate the corrected intensity of the labeled species: I(171)_corr = I(171)_obs - [I(170) * 7 * 0.011].

-

Calculate isotopic enrichment: %E = [I(171)_corr / (I(170) + I(171)_corr)] * 100.

-

Data Presentation: Example GC-MS Results

| Ion (⁷⁹Br Isotopologue) | m/z | Observed Relative Abundance (Example) | Corrected Abundance |

| [¹²C₇H₇⁷⁹Br]⁺ | 170 | 4.2 | 4.2 |

| [¹³C¹²C₆H₇⁷⁹Br]⁺ | 171 | 95.8 | 95.48 (after correction) |

| Calculated Isotopic Enrichment | 95.8% |

Part 4: Method Validation and Trustworthiness

A protocol is only as reliable as its validation. To ensure the trustworthiness of the isotopic purity determination, the analytical methods themselves must be validated.[15][16] This involves a systematic evaluation of the method's performance characteristics to ensure it is suitable for its intended purpose.[10]

Logical Framework for Method Validation

Caption: Core parameters for validating analytical purity methods.

Conclusion

The determination of isotopic purity for a critical reagent like 1-(Bromomethyl)(1-¹³C)benzene is a non-negotiable aspect of quality control in pharmaceutical research and development. A multi-pronged analytical approach, leveraging the strengths of both qNMR and MS, provides a robust and self-validating system for characterization. While qNMR offers a direct, primary measurement of enrichment, MS serves as an essential orthogonal method for confirmation. By adhering to the detailed synthesis and analysis protocols outlined in this guide, and by grounding these procedures in a sound validation framework, scientists can ensure the integrity of their isotopically labeled materials, thereby enhancing the accuracy and reliability of their downstream applications.

References

- A Comparative Guide to the GC-MS Analysis of a Benzyl Bromide Reaction Mixture. Benchchem.

- Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments. PubMed.

- Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments.

- A Researcher's Guide to the Validation of Isotopic Analyses by Mass Spectrometry. Benchchem.

- A methodology for the validation of isotopic analyses by mass spectrometry in stable-isotope labelling experiments.

- Method for synthesizing benzyl bromide compound directly from isotope labeled benzene rings.

- An overview of methods using 13C for improved compound identification in metabolomics and n

- An In-depth Technical Guide to the Spectroscopic Characterization of 1,4-Bis(bromomethyl)benzene. Benchchem.

- Simultaneous HPLC estimation of benzyl chloride and bromide in entecavir.

- Rapid Determination of Isotopic Purity of Stable Isotope (D, N, or C)‐Labeled Organic Compounds by Electrospray Ionization‐High‐Resolution Mass Spectrometry.

- Isotopic Purity Using LC-MS.

- Isotopic labeling. Wikipedia.

- NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. NIH.

- A Guide to Quantit

- Quantitative NMR as a Versatile Tool for the Reference Material Prepar

- Quantit

- Synthesis of 1-Azido-4-(bromomethyl)benzene. PrepChem.com.

- Supporting inform

- Determination of Isotopic Purity by Accurate Mass LC/MS.

- Determination of benzyl bromide as a genotoxic impurity in donepezil hydrochloride using extraction technique by gas. TSI Journals.

- Development and Validation of a Solvent-Free Headspace GC-MS Method for the Screening of Benzyl Chloride in Pharmaceutical Products. MDPI.

- Isotope-labeled Pharmaceutical Standards.

- WHO Expert Committee on Specifications for Pharmaceutical Preparations.

- Benzyl bromide synthesis by bromination or substitution. Organic Chemistry Portal.

- 1,2-Bis(bromomethyl)benzene(91-13-4) 13C NMR spectrum. ChemicalBook.

- A Comparative Guide to Confirming Isotopic Purity of Benzyl alcohol-¹³C by NMR and MS. Benchchem.

Sources

- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. prepchem.com [prepchem.com]

- 4. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]

- 5. emerypharma.com [emerypharma.com]

- 6. mdpi.com [mdpi.com]

- 7. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

Stability and storage of 13C labeled compounds

An In-depth Technical Guide to the Stability and Storage of ¹³C Labeled Compounds

Introduction

In the landscape of modern research, ¹³C labeled compounds are indispensable tools. From elucidating complex metabolic pathways to serving as robust internal standards in pharmacokinetic studies, their application is fundamental to generating precise and reliable data.[1][2] These molecules are chemically identical to their unlabeled counterparts but can be distinguished by analytical instruments like mass spectrometers or NMR spectrometers, allowing researchers to trace their fate in intricate biological and chemical systems.[]

However, the integrity of any experiment utilizing these powerful tools hinges on a factor that is often assumed but must be actively managed: the stability of the labeled compound itself. While ¹³C is a stable, non-radioactive isotope, the organic molecules into which it is incorporated are subject to chemical degradation just like any other chemical reagent.[4][5][6] The loss of chemical purity, even while isotopic enrichment remains unchanged, can introduce significant artifacts, compromise quantitative accuracy, and ultimately invalidate experimental results.

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding the factors that govern the stability of ¹³C labeled compounds. It moves beyond simple procedural lists to explain the causal mechanisms behind degradation and offers field-proven protocols to ensure the long-term integrity and reliability of these critical research materials.

Part 1: Foundational Principles of Stability

A crucial point of understanding is the distinction between ¹³C labeled compounds and radiolabeled compounds (e.g., with ¹⁴C). The ¹³C isotope is stable and does not undergo radioactive decay.[5][7] Therefore, the primary concerns for its storage are the prevention of chemical degradation and the maintenance of chemical purity , not radiolytic decomposition.[4][8]

Chemical Purity vs. Isotopic Purity

-

Chemical Purity: This refers to the percentage of the material that is the desired chemical compound, free from impurities, degradation products, or residual solvents. Improper storage directly compromises chemical purity.

-

Isotopic Purity (or Enrichment): This specifies the percentage of the labeled compound that contains the ¹³C isotope at the designated position(s).[7][9] For example, a 99% enriched ¹³C₆-glucose means that 99% of the glucose molecules have ¹³C at all six carbon positions. The ¹³C isotope itself is immutable under storage conditions; it does not revert to ¹²C.[]

The central challenge in storing ¹³C labeled compounds is to protect the parent molecule from degrading into other chemical entities, thereby preserving its chemical purity.

Core Factors Influencing Chemical Stability

The degradation of a ¹³C labeled compound is governed by the same principles that affect its unlabeled analogue. The rate of these degradation reactions is primarily influenced by environmental factors.